![molecular formula C18H26N4O2 B14405165 N-Ethyl-N'-(4-{[5-(2-methyl-1H-imidazol-1-yl)pentyl]oxy}phenyl)urea CAS No. 88138-31-2](/img/structure/B14405165.png)
N-Ethyl-N'-(4-{[5-(2-methyl-1H-imidazol-1-yl)pentyl]oxy}phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-N’-(4-{[5-(2-methyl-1H-imidazol-1-yl)pentyl]oxy}phenyl)urea is a synthetic organic compound that features an imidazole ring, a phenyl group, and a urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N’-(4-{[5-(2-methyl-1H-imidazol-1-yl)pentyl]oxy}phenyl)urea typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using methods such as the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Alkylation: The imidazole ring is then alkylated with 2-methyl-1H-imidazole to introduce the 2-methyl group.
Ether Formation: The alkylated imidazole is reacted with 4-hydroxyphenylurea to form the ether linkage.
Urea Formation: Finally, the compound is treated with ethyl isocyanate to form the urea moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and reduce reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-N’-(4-{[5-(2-methyl-1H-imidazol-1-yl)pentyl]oxy}phenyl)urea can undergo various chemical reactions:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, nitric acid, sulfuric acid.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
N-Ethyl-N’-(4-{[5-(2-methyl-1H-imidazol-1-yl)pentyl]oxy}phenyl)urea has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors that interact with imidazole rings.
Materials Science: The compound can be used in the synthesis of polymers and materials with specific electronic or optical properties.
Industrial Chemistry: It can be used as a catalyst or intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of N-Ethyl-N’-(4-{[5-(2-methyl-1H-imidazol-1-yl)pentyl]oxy}phenyl)urea involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, thereby modulating their activity . The phenyl and urea groups can further enhance binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methylimidazole: Similar imidazole ring but lacks the phenyl and urea groups.
2-Ethyl-4-methylimidazole: Similar imidazole ring with different alkyl substituents.
Cimetidine: Contains an imidazole ring and is used as an H2 receptor antagonist.
Uniqueness
N-Ethyl-N’-(4-{[5-(2-methyl-1H-imidazol-1-yl)pentyl]oxy}phenyl)urea is unique due to its combination of an imidazole ring, phenyl group, and urea moiety, which provides a distinct set of chemical and biological properties .
Propriétés
Numéro CAS |
88138-31-2 |
|---|---|
Formule moléculaire |
C18H26N4O2 |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
1-ethyl-3-[4-[5-(2-methylimidazol-1-yl)pentoxy]phenyl]urea |
InChI |
InChI=1S/C18H26N4O2/c1-3-19-18(23)21-16-7-9-17(10-8-16)24-14-6-4-5-12-22-13-11-20-15(22)2/h7-11,13H,3-6,12,14H2,1-2H3,(H2,19,21,23) |
Clé InChI |
KWHKEJNVJBBFPD-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)NC1=CC=C(C=C1)OCCCCCN2C=CN=C2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



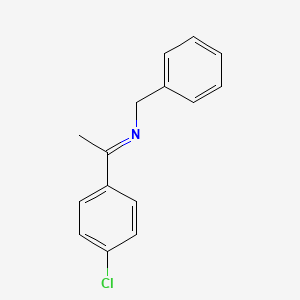
![9-[(Propan-2-yl)sulfanyl]anthracene](/img/structure/B14405098.png)
![3-(2-Phenylethenyl)naphtho[1,2-B]thiophene](/img/structure/B14405104.png)
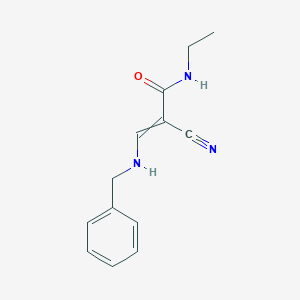
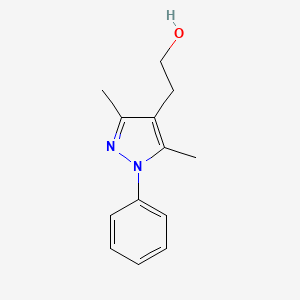
![(2R)-12-{[tert-Butyl(dimethyl)silyl]oxy}dodec-9-yn-2-ol](/img/structure/B14405134.png)
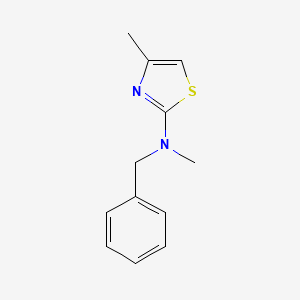
![1-[4-(2,4-Dichlorophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B14405141.png)
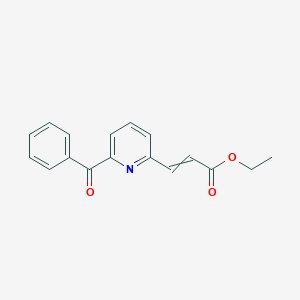
![1,4-Diethenylbicyclo[2.2.2]octane](/img/structure/B14405155.png)
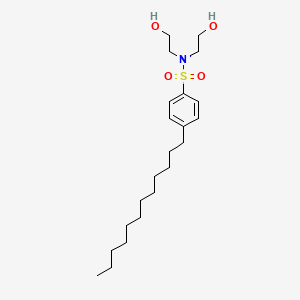
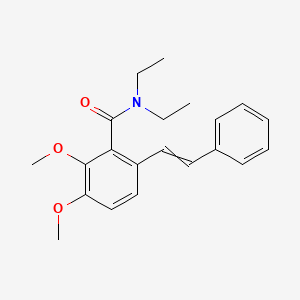
![3-[Bis(methylsulfanyl)methylidene]octan-2-OL](/img/structure/B14405170.png)
